3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine
Overview
Description
3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine is a chemical compound with the molecular formula C5H4N4 . It is a type of fused pyridine derivative, which are of increasing interest in drug design and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in various studies . For instance, one study described the synthesis of derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues through a three-step reaction sequence .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of drug discovery research . For example, one study identified triazolopyridine compounds with potent activity against PIM and FLT3 kinases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 136.12 and a melting point of 287-288 degrees Celsius . It is also noted for its solubility, polarity, lipophilicity, and hydrogen bonding capacity properties .Safety and Hazards
While specific safety and hazard information for 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary target of 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s structure suggests it may have good bioavailability .
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine interacts with a variety of enzymes and receptors in the biological system
Cellular Effects
Compounds with similar structures have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazolopyridines can bind to various biomolecules, potentially leading to changes in gene expression .
Properties
IUPAC Name |
2H-triazolo[4,5-c]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H2,6,7)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBMRIKMUDTAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NNN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301646 | |
Record name | 2H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34550-62-4 | |
Record name | 34550-62-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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